molecular formula C11H14O3 B8600178 6-(3-hydroxypropyl)-2,3-dihydro-1-benzofuran-5-ol

6-(3-hydroxypropyl)-2,3-dihydro-1-benzofuran-5-ol

Cat. No.: B8600178
M. Wt: 194.23 g/mol
InChI Key: NBCPEELHRMPYFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(3-hydroxypropyl)-2,3-dihydro-1-benzofuran-5-ol is an organic compound belonging to the benzofuran family. Benzofurans are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features a benzofuran core with a hydroxypropyl group attached, which may influence its chemical behavior and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-hydroxypropyl)-2,3-dihydro-1-benzofuran-5-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available benzofuran derivatives.

    Hydroxypropylation: The introduction of the hydroxypropyl group is achieved through a nucleophilic substitution reaction. This involves reacting the benzofuran derivative with a suitable hydroxypropylating agent under basic conditions.

    Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and minimize costs, as well as implementing efficient purification processes to ensure the compound meets industry standards.

Chemical Reactions Analysis

Types of Reactions

6-(3-hydroxypropyl)-2,3-dihydro-1-benzofuran-5-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The benzofuran core can be reduced under specific conditions to form dihydrobenzofurans.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group may yield aldehydes or carboxylic acids, while reduction of the benzofuran core may produce dihydrobenzofurans.

Scientific Research Applications

6-(3-hydroxypropyl)-2,3-dihydro-1-benzofuran-5-ol has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: The compound may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-(3-hydroxypropyl)-2,3-dihydro-1-benzofuran-5-ol involves its interaction with specific molecular targets and pathways. The hydroxypropyl group may enhance its solubility and bioavailability, allowing it to effectively interact with biological targets. The benzofuran core is known to interact with various enzymes and receptors, potentially modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydro-5-benzofuranol: Lacks the hydroxypropyl group, which may result in different chemical and biological properties.

    6-(3-Hydroxypropyl)-benzofuran: Similar structure but may have different reactivity due to the absence of the dihydro moiety.

Uniqueness

6-(3-hydroxypropyl)-2,3-dihydro-1-benzofuran-5-ol is unique due to the presence of both the hydroxypropyl group and the dihydrobenzofuran core

Properties

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

6-(3-hydroxypropyl)-2,3-dihydro-1-benzofuran-5-ol

InChI

InChI=1S/C11H14O3/c12-4-1-2-8-7-11-9(3-5-14-11)6-10(8)13/h6-7,12-13H,1-5H2

InChI Key

NBCPEELHRMPYFF-UHFFFAOYSA-N

Canonical SMILES

C1COC2=CC(=C(C=C21)O)CCCO

Origin of Product

United States

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